molecular formula C4H10ClN5 B11825300 (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B11825300
M. Wt: 163.61 g/mol
InChI Key: BYPWTTXAGSYPJE-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a nitrogen-rich heterocyclic compound featuring a tetrazole ring substituted with an ethyl group at the 1-position and a methanamine group at the 5-position, forming a hydrochloride salt. Tetrazoles are known for their metabolic stability and bioisosteric properties, often replacing carboxylic acids in pharmaceuticals to enhance bioavailability and reduce ionization under physiological conditions . The ethyl substituent contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Properties

Molecular Formula

C4H10ClN5

Molecular Weight

163.61 g/mol

IUPAC Name

(1-ethyltetrazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H9N5.ClH/c1-2-9-4(3-5)6-7-8-9;/h2-3,5H2,1H3;1H

InChI Key

BYPWTTXAGSYPJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of an appropriate amine with a tetrazole derivative. One common method involves the reaction of ethylamine with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced nitrogen heterocycles.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Tetrazole Ring

A key structural variation among tetrazole derivatives is the substituent at the 1-position of the ring. Below is a comparative analysis of selected analogues:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
(1-Ethyl-1H-tetrazol-5-yl)methanamine HCl Ethyl C₄H₁₀ClN₅ 179.62* Moderate lipophilicity; improved metabolic stability
(1-Methyl-1H-tetrazol-5-yl)methanamine diHCl Methyl C₃H₁₀Cl₂N₅ 211.06 Higher aqueous solubility due to dihydrochloride salt; smaller substituent
[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methanamine HCl 4-Bromophenyl C₈H₈BrClN₅ 297.54 Enhanced aromatic interactions; potential for π-stacking in target binding
(3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine HCl 3,4-Difluorophenyl C₈H₈ClF₂N₅ 247.63 Increased lipophilicity and electron-withdrawing effects from fluorine
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine HCl Cyclopropylmethyl C₆H₁₁ClN₅ 196.64 Steric hindrance from cyclopropyl; potential conformational rigidity

*Calculated based on molecular formula.

Key Observations :

  • Alkyl Substituents : Ethyl and methyl groups (Table rows 1–2) enhance solubility in polar solvents compared to aromatic substituents. The dihydrochloride form of the methyl derivative further increases solubility but may reduce membrane permeability .
  • Aromatic Substituents : Bromophenyl and difluorophenyl groups (rows 3–4) introduce π-π stacking capabilities and higher lipophilicity, advantageous for target binding in hydrophobic pockets .
Heterocyclic Core Modifications

Replacing the tetrazole ring with a triazole alters electronic properties and hydrogen-bonding capacity:

  • 1-(1-Ethyl-1H-1,2,4-triazol-3-yl)methanamine HCl : The triazole ring (three nitrogen atoms vs. four in tetrazole) reduces acidity (pKa ~8–10 vs. ~4–5 for tetrazoles) and may affect binding to metal ions or enzymes .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Ethyl-substituted tetrazole: Exhibits moderate solubility in water (due to hydrochloride salt) and organic solvents like methanol. Stability studies indicate resistance to hydrolysis under physiological pH .
  • Difluorophenyl analogue : Lower aqueous solubility but enhanced stability in lipid-rich environments, making it suitable for CNS-targeting drugs .

Biological Activity

(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique tetrazole structure. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activities associated with this compound, supported by research findings and case studies.

  • IUPAC Name : (1-ethyl-1H-tetrazol-5-yl)methanamine hydrochloride
  • Molecular Formula : C4H9N5·HCl
  • Molecular Weight : 135.56 g/mol
  • CAS Number : 93795-37-0

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit notable antimicrobial properties. A study evaluating various tetrazole compounds found that this compound demonstrated significant activity against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. The compound has shown promise in reducing inflammatory markers in cellular models. Specifically, it downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Research suggests that it may act as an inhibitor of certain kinases involved in cancer progression and inflammation.

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